Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Description

Properties

IUPAC Name |

2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGFNCYVSHOLIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(O1)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864429 |

Source

|

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma |

Source

|

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils, Soluble (in ethanol) |

Source

|

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.874-0.878 |

Source

|

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-86-2 |

Source

|

| Record name | Herboxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the monoterpenoid ether, Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development. It will delve into the compound's chemical identity, physicochemical properties, and known applications, while also addressing common points of confusion with structurally related compounds. The guide aims to be a definitive resource by consolidating available technical data and providing clear, actionable insights grounded in scientific literature.

Introduction and Chemical Identity

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, with the Chemical Abstracts Service (CAS) registry number 13679-86-2 for its generic structure, is a volatile organic compound belonging to the monoterpene oxide family.[1] Its molecular structure is characterized by a central tetrahydrofuran ring substituted with a methyl and an ethenyl (vinyl) group at the 2-position, and a 1-methylethenyl (isopropenyl) group at the 5-position.[1] This substitution pattern gives rise to two chiral centers, meaning the compound can exist as four possible stereoisomers.[1] The molecular formula of this compound is C₁₀H₁₆O , and it has a molecular weight of approximately 152.23 g/mol .[1]

It is crucial to distinguish this compound from the structurally similar but distinct linalool oxides , which have the molecular formula C₁₀H₁₈O₂. The presence of an additional hydroxyl group in linalool oxides significantly alters their chemical and physical properties. Much of the readily available literature and database entries tend to conflate these two compounds, which can lead to significant errors in research and application. This guide will focus exclusively on the C₁₀H₁₆O compound.

This compound is also known by a variety of synonyms, which are frequently encountered in commercial and scientific contexts. Understanding these alternative names is essential for a comprehensive literature search.

Table 1: Synonyms and Identifiers

| Identifier | Value | Source |

| IUPAC Name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | [1] |

| CAS Number | 13679-86-2 (generic structure) | [1] |

| 54750-70-8 (trans-isomer) | [1] | |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| Common Synonyms | Dehydroxylinalool Oxide | [2] |

| 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | [3] | |

| Anhydrolinalool oxide | [3] | |

| Herboxide | [3] | |

| FEMA Number | 3759 | [3] |

The structural relationship and distinction from linalool oxide are illustrated in the diagram below.

Caption: Key structural differences between the topic compound and linalool oxide.

Physicochemical Properties

The physicochemical properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, often reported for a mixture of its isomers (dehydroxylinalool oxide), are summarized below. These properties are critical for its handling, formulation, and application.

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | - | [3] |

| Odor | Herbal, woody | - | [2] |

| Flavor | Woody, with citrus notes (lemon/lime) | - | [2] |

| Specific Gravity | 0.874 - 0.878 | @ 25°C | [2] |

| Refractive Index | 1.449 - 1.454 | @ 20°C | [2] |

| Boiling Point | 167 - 168 °C | @ 760 mmHg | [4] |

| Flash Point | 46.11 °C (115 °F) | TCC | [2] |

| Solubility | Soluble in oils and ethanol | - | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound. Due to the previously mentioned confusion with linalool oxide, it is imperative to verify the molecular weight (approximately 152 g/mol ) from mass spectrometry data.

Mass Spectrometry (MS)

The mass spectrum of the title compound (as a mixture of isomers) shows a molecular ion peak consistent with its molecular formula C₁₀H₁₆O.

A representative mass spectrum for 2-Ethenyl-2-methyl-5-(1-methylethenyl)tetrahydrofuran can be found in spectral databases.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Similarly, a definitive and clearly attributed IR spectrum for the title compound is not available in the compiled search results. Experimental determination of the IR spectrum is recommended for confirmation of functional groups.

Natural Occurrence and Synthesis

Natural Occurrence

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has been identified as a volatile component in various plants. It is found in evergreen blackberries (Rubus laciniatus) and tea (Camellia sinensis).[6][7] Its presence contributes to the complex aroma profiles of these natural products. It has also been detected in robusta coffee (Coffea canephora).[8]

Synthesis

Commercially, this compound is available as a synthetic chemical. While specific, detailed laboratory synthesis protocols for "dehydroxylinalool oxide" are not extensively documented in the provided search results, general synthetic routes to substituted furans are well-established in organic chemistry.

Biological Activities and Applications

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has found applications in several industries, primarily due to its organoleptic properties and potential bioactivities.

Flavor and Fragrance

With its characteristic herbal and woody aroma with citrus undertones, this compound is used as a flavoring agent in a variety of food products and as a fragrance ingredient in perfumes and other scented products.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent and concluded that there are no safety concerns at current levels of intake.[3]

Potential Pharmaceutical and Agricultural Applications

Some research suggests that furan derivatives, in general, possess a wide range of biological activities.[] Specifically, Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has been investigated for its potential role in pharmaceutical applications, particularly for inflammatory conditions and skin irregularities.[] However, more in-depth studies are required to validate these preliminary findings.

The synonym "Herboxide" suggests its potential application as an herbicide, likely functioning by inhibiting specific biochemical pathways in plants.[6]

Safety and Handling

Based on available safety data, Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is classified as a flammable liquid.[7] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated area and avoiding sources of ignition. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is a monoterpene oxide with interesting sensory properties and potential for broader applications. This guide has aimed to provide a clear and accurate overview of its fundamental properties while highlighting and clarifying the common confusion with linalool oxide. Further research, particularly in the areas of detailed spectroscopic analysis, stereospecific synthesis, and in-depth biological activity studies, will be crucial for unlocking the full potential of this compound.

References

-

FooDB. (n.d.). Showing Compound Dehydroxylinalool 3,7-oxide (FDB016128). Retrieved from [Link]

-

The Good Scents Company. (n.d.). dehydroxylinalool oxide, 13679-86-2. Retrieved from [Link]

-

SpectraBase. (n.d.). Furan, 2-ethenyltetrahydro-2-methyl-5-(5-methyl-1-methylene-4-hexenyl)-, (2S-cis)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethenyl-2-methyl-5-(1-methylethenyl)tetrahydrofuran - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-5-methyl-5-vinyl-tetrahydrofuran. Retrieved from [Link]

-

PubChem. (n.d.). 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]

-

NIST. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis-. Retrieved from [Link]

-

SpectraBase. (n.d.). FURAN, 2-ETHENYLTETRAHYDRO-2-METHYL-5-(5-METHYL-1-METHYLENE-4-HEXENYL)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-«alpha»,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide, 54750-69-5. Retrieved from [Link]

-

NIST. (n.d.). Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)-. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Dehydroxylinalool 3,6-oxide (FDB016168). Retrieved from [Link]

Sources

- 1. 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, trans- | C10H18O2 | CID 6432254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dehydroxylinalool oxide, 13679-86-2 [thegoodscentscompany.com]

- 3. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-dehydroxylinalool oxide, 54750-69-5 [thegoodscentscompany.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Showing Compound Dehydroxylinalool 3,7-oxide (FDB016128) - FooDB [foodb.ca]

- 7. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | C10H16O | CID 61665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Dehydroxylinalool 3,6-oxide (FDB016168) - FooDB [foodb.ca]

The Enigmatic Essence: A Technical Guide to (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran in Nature

Abstract

(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, a notable stereoisomer of lilac alcohol, is a monoterpenoid of significant interest in the fields of phytochemistry, perfumery, and drug discovery. Its characteristic floral aroma is a key component of many natural scents, most famously that of lilac blossoms. This technical guide provides an in-depth exploration of the natural occurrences, biosynthesis, extraction methodologies, and analytical techniques for the characterization of this compound. Furthermore, it delves into the biological activities associated with its natural sources, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Architecture of a Floral Signature

(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, often referred to as (2R,5R)-lilac alcohol, is a chiral molecule with a complex stereochemistry that dictates its unique olfactory properties. As one of eight possible stereoisomers of lilac alcohol, its specific configuration is crucial to the characteristic scent of lilac flowers (Syringa vulgaris)[1][2][3]. Beyond its organoleptic significance, the compound and its isomers are products of sophisticated biosynthetic pathways in plants and exhibit a range of biological activities. This guide serves as a comprehensive resource for the scientific community, detailing the journey from its natural origins to its potential applications.

Natural Occurrence: A Fragrant Presence Across the Plant Kingdom

While most famously associated with lilac, (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran and its related isomers are found in a variety of plant species. The distribution of these compounds is a testament to the convergent evolution of floral scent biochemistry.

| Plant Species | Family | Plant Part | Key Isomers Detected |

| Syringa vulgaris (Common Lilac) | Oleaceae | Flowers | Predominantly (5'S)-lilac aldehydes and alcohols |

| Actinidia arguta (Hardy Kiwi) | Actinidiaceae | Flowers | Lilac aldehydes, alcohols, and alcohol epoxides |

| Artemisia pallens (Davana) | Asteraceae | Aerial parts | Lilac aldehydes and alcohols |

| Silene latifolia (White Campion) | Caryophyllaceae | Flowers | Lilac aldehydes |

| Platanthera stricta (Slender Bog Orchid) | Orchidaceae | Flowers | Lilac aldehydes |

The presence of these compounds in such diverse flora underscores their importance in plant-pollinator interactions, acting as attractants for various insects, including moths[4][5][6].

Biosynthesis: The Enzymatic Transformation of Linalool

The biosynthesis of lilac alcohol and its aldehyde precursor is a fascinating example of secondary metabolism in plants, originating from the common monoterpene precursor, geranyl diphosphate (GPP). The key intermediate in this pathway is the acyclic monoterpene alcohol, linalool.

The proposed biosynthetic pathway involves a series of enzymatic reactions, with cytochrome P450 monooxygenases playing a pivotal role. Specifically, enzymes like CYP76C1 have been shown to catalyze a cascade of oxidation reactions on linalool[7][8][9].

The key steps in the biosynthesis are as follows:

-

Linalool Formation: Geranyl diphosphate is converted to linalool by the enzyme linalool synthase.

-

Hydroxylation: Linalool undergoes hydroxylation at the C-8 position to form 8-hydroxylinalool, a reaction catalyzed by a cytochrome P450 enzyme. This step is often enantioselective, leading to the predominance of specific stereoisomers in the final products[6].

-

Oxidation: 8-hydroxylinalool is further oxidized to 8-oxolinalool.

-

Cyclization and Reduction: 8-oxolinalool undergoes a spontaneous or enzyme-mediated cyclization to form the tetrahydrofuran ring structure of lilac aldehyde. Subsequently, a reductase enzyme can convert lilac aldehyde to the corresponding lilac alcohol.

Sources

- 1. occasionallyeggs.com [occasionallyeggs.com]

- 2. thenerdyfarmwife.com [thenerdyfarmwife.com]

- 3. Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lilac Enfleurage — Archaic Joy [archaicjoy.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of dehydroxylinalool oxide

An In-Depth Technical Guide to the Physical and Chemical Properties of Dehydroxylinalool Oxide

Introduction: Unveiling a Unique Terpenoid Ether

Dehydroxylinalool oxide, also known by synonyms such as Anhydro linalool oxide and 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran, is a heterocyclic monoterpenoid that has garnered interest in the flavor, fragrance, and pharmaceutical sectors.[][2] Classified chemically as a tetrahydrofuran derivative, it is a key aroma compound found in various natural sources and is also produced synthetically.[3][4] Its distinct organoleptic profile—characterized by green, cooling, spicy, and herbaceous notes with a minty nuance—makes it a valuable ingredient in perfumery and food science.[][3]

For drug development professionals, understanding the physicochemical properties, reactivity, and stability of such terpenoids is paramount. Dehydroxylinalool oxide's structure, a saturated five-membered ether ring with vinyl and isopropenyl substituents, presents a unique combination of chemical functionalities that dictate its behavior in various formulations. This guide provides a comprehensive technical overview of its properties, analytical methodologies, and stability considerations, grounded in authoritative data to support research and development activities.

Part 1: Core Physicochemical Properties

The physical characteristics of dehydroxylinalool oxide are fundamental to its application, governing its volatility, solubility, and interaction with other molecules. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [][2][5] |

| Molecular Weight | 152.23 g/mol | [][2][5] |

| CAS Number | 13679-86-2 | [][2] |

| Appearance | Colorless clear liquid | [][3][6] |

| Boiling Point | 167.0 - 172.76 °C @ 760 mm Hg | [][3][6] |

| Specific Gravity | 0.872 - 0.882 @ 25 °C | [][3][6] |

| Refractive Index | 1.447 - 1.457 @ 20 °C | [][3][6] |

| Vapor Pressure | 13.4 mmHg @ 25 °C | [3][7] |

| Flash Point | 46.11 °C (115.00 °F) | [3][7] |

| Solubility | Insoluble in water; Soluble in alcohol | [][6][8] |

| logP (o/w) | ~2.7 - 2.9 | [7] |

| Purity (Typical) | ≥97.0% (sum of isomers) | [][3] |

Part 2: Chemical Profile: Synthesis, Reactivity, and Degradation

The chemical behavior of dehydroxylinalool oxide is largely defined by the interplay between its stable tetrahydrofuran ring and its reactive unsaturated side chains.

Synthesis Pathways

Dehydroxylinalool oxide is structurally related to linalool, a widely occurring terpene alcohol. Its formation often involves the intramolecular cyclization of linalool or its derivatives. The primary pathways include:

-

Acid-Catalyzed Cyclization: Linalool can undergo dehydration and subsequent cyclization under acidic conditions to yield a mixture of cyclic ethers, including the furanoid (five-membered ring) and pyranoid (six-membered ring) forms of linalool oxide.[9] Dehydroxylation of these intermediates leads to dehydroxylinalool oxide.

-

Enzymatic Conversion: Biocatalytic methods offer a route to "natural" linalool oxide. Specific enzymes, such as lipases, can oxidize linalool to form linalool oxides, which can be further processed.[10] This approach is highly valued in the flavor and fragrance industry for producing natural-grade compounds.

Chemical Reactivity and Degradation

The stability of dehydroxylinalool oxide is a critical consideration in formulation science. Its precursor, linalool, is known to be susceptible to degradation via oxidation, light, and pH extremes, and dehydroxylinalool oxide shares some of this instability.[11]

-

Oxidation: The primary sites for oxidation are the vinyl and isopropenyl double bonds. Autoxidation upon exposure to air can lead to the formation of hydroperoxides and subsequent degradation products, potentially altering the sensory profile and introducing impurities.[11]

-

pH Instability: The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under strong acidic conditions (acid hydrolysis).[11] This can lead to ring-opening and the formation of various degradation products. While more stable than in acidic media, extreme alkaline conditions can also promote degradation.[11]

-

Thermal and Photolytic Stress: Elevated temperatures and exposure to UV light can provide the energy to initiate degradation reactions, including isomerization and polymerization of the unsaturated side chains.[11]

The diagram below illustrates the general degradation pathway of the precursor, linalool, which highlights the formation of linalool oxides as key intermediates.

Caption: Precursor degradation pathway leading to linalool oxides.

Part 3: Analytical Workflows and Protocols

Accurate identification and quantification of dehydroxylinalool oxide require robust analytical methodologies. A multi-modal approach combining chromatography and spectroscopy is standard practice.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and isomeric differentiation (cis vs. trans). Key expected signals in the ¹H NMR spectrum would include distinct resonances for the vinyl protons, the isopropenyl methyl and vinylidene protons, and the protons on the tetrahydrofuran ring, providing detailed connectivity information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Characteristic absorption bands would include C-O-C stretching for the ether linkage (typically ~1050-1150 cm⁻¹), C=C stretching for the vinyl and isopropenyl groups (~1640-1680 cm⁻¹), and C-H stretching for both sp² and sp³ hybridized carbons.

-

Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), it provides the molecular weight from the molecular ion peak (m/z 152) and a characteristic fragmentation pattern that serves as a fingerprint for identification.

Chromatographic Separation

Gas Chromatography (GC) is the primary technique for the analysis of volatile compounds like dehydroxylinalool oxide due to its high resolution and sensitivity. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) is used for definitive identification.

Experimental Protocol: Purity Assessment by GC-MS

This protocol outlines a self-validating system for the identification and purity determination of dehydroxylinalool oxide in a sample.

Objective: To separate, identify, and quantify dehydroxylinalool oxide and related impurities using Gas Chromatography-Mass Spectrometry.

1. Materials and Equipment:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas, 99.999% purity)

-

Sample of dehydroxylinalool oxide

-

Solvent (e.g., Hexane or Ethanol, HPLC grade)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

2. Sample Preparation:

-

Prepare a stock solution of dehydroxylinalool oxide at 1000 µg/mL in the chosen solvent.

-

Create a working standard by diluting the stock solution to 10 µg/mL. The causality here is to ensure the concentration is within the linear dynamic range of the detector, preventing saturation while maintaining a strong signal-to-noise ratio.

-

Filter the sample through a 0.22 µm syringe filter if particulates are present to prevent column contamination.

3. GC-MS Instrumental Parameters:

-

Inlet: Split mode (e.g., 50:1 split ratio), 250 °C. A high split ratio is chosen for this concentrated sample to avoid overloading the column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C. This slow ramp rate ensures good separation of closely eluting isomers and impurities.

-

Hold: 5 minutes at 240 °C to elute any high-boiling compounds.

-

-

MS Transfer Line: 250 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Analyzer: Scan mode from m/z 40 to 300.

4. Data Analysis and Validation:

-

Identification: Confirm the peak for dehydroxylinalool oxide by matching its retention time with that of a reference standard and its mass spectrum with a library (e.g., NIST). The primary validation is the match of both retention index and fragmentation pattern.

-

Purity Calculation: Calculate the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.

-

Purity (%) = (Area of Dehydroxylinalool Oxide Peak / Total Area of All Peaks) x 100

-

The logical workflow for this protocol is visualized below.

Caption: GC-MS workflow for purity assessment.

Part 4: Safety, Handling, and Storage

As a flammable and potentially irritating compound, proper safety protocols are essential when working with dehydroxylinalool oxide.

-

Hazards: The compound is classified as flammable and may cause skin and eye irritation.[3] It is crucial to handle it in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and chemical-resistant gloves.[12][13]

-

Storage: To ensure stability and prevent degradation, dehydroxylinalool oxide should be stored in a tightly sealed container under an inert gas atmosphere (e.g., nitrogen or argon).[] It should be kept in a cool, dark, and well-ventilated area away from heat, sparks, and open flames.[][12]

-

Shelf Life: When stored under recommended conditions, the typical shelf life is around 24 months from the date of manufacture.[]

Conclusion

Dehydroxylinalool oxide is a multifaceted compound with significant applications in consumer and potentially pharmaceutical products. Its distinct physicochemical properties—moderate volatility, characteristic aroma, and solubility in organic solvents—define its utility. However, for researchers and drug development professionals, a thorough understanding of its chemical reactivity, particularly its degradation pathways under various stress conditions, is critical for ensuring formulation stability, efficacy, and safety. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of dehydroxylinalool oxide, supporting its journey from laboratory research to commercial application.

References

-

Perflavory. (n.d.). (E)-dehydroxylinalool oxide. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). DEHYDROXYLINALOOL OXIDE | CAS 13679-86-2. Retrieved from [Link]

-

NIST. (n.d.). cis-Dehydroxylinalool oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dehydroxylinalool oxide. Retrieved from [Link]

-

FooDB. (2019). Showing Compound Dehydroxylinalool 3,7-oxide (FDB016128). Retrieved from [Link]

-

FooDB. (2019). Showing Compound Dehydroxylinalool 3,6-oxide (FDB016168). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide. Retrieved from [Link]

-

Dong, T., et al. (2024). Possible degradation pathways of linalool and limonene in HW. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.

Sources

- 2. DEHYDROXYLINALOOL OXIDE | CAS 13679-86-2 [matrix-fine-chemicals.com]

- 3. dehydroxylinalool oxide, 13679-86-2 [thegoodscentscompany.com]

- 4. Showing Compound Dehydroxylinalool 3,6-oxide (FDB016168) - FooDB [foodb.ca]

- 5. cis-Dehydroxylinalool oxide [webbook.nist.gov]

- 6. (E)-dehydroxylinalool oxide, 54750-70-8 [perflavory.com]

- 7. parchem.com [parchem.com]

- 8. (Z)-dehydroxylinalool oxide, 54750-69-5 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. extrasynthese.com [extrasynthese.com]

An In-depth Technical Guide to the Stereoisomers of 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran

Abstract: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran, also known as dehydroxylinalool oxide, is a monoterpenoid ether with significant applications in the flavor and fragrance industries and as a chiral building block in organic synthesis.[1] The molecule possesses two stereocenters, giving rise to four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to one another. The biological and sensory properties of these isomers can differ significantly, making their individual synthesis and characterization a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the molecular architecture, a strategic biomimetic synthesis approach, detailed high-resolution separation methodologies, and robust protocols for the unambiguous characterization of each stereoisomer.

Molecular Architecture and Stereochemical Complexity

The core structure of 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran features a five-membered oxolane ring.[2] The key to its stereochemical diversity lies in the two chiral centers located at the C2 and C5 positions of the tetrahydrofuran ring.

-

C2: A quaternary carbon atom bonded to the ring oxygen, a methyl group, a vinyl group, and the C3 methylene group.

-

C5: A tertiary carbon atom bonded to the ring oxygen, an isopropenyl group, the C4 methylene group, and a hydrogen atom.

With two stereocenters, a total of 2² = 4 stereoisomers are possible. These isomers exist as two diastereomeric pairs, commonly referred to as cis and trans, based on the relative orientation of the substituents at C2 and C5. Each diastereomer is a racemic mixture of two enantiomers.

The relationship between these isomers is fundamental to devising a separation strategy. Enantiomers share identical physical properties (except for optical rotation) and require a chiral environment for separation. Diastereomers, however, have different physical properties, allowing for their separation by standard chromatographic techniques.

Caption: Logical relationships between the four stereoisomers.

Strategic Synthesis via Biomimetic Cyclization

A practical and efficient laboratory-scale synthesis of these compounds can be adapted from the well-established methods for preparing the structurally related linalool oxides.[7][8] This biomimetic approach starts from the readily available enantiomers of linalool, (R)-linalool and (S)-linalool, and proceeds through an acid-catalyzed intramolecular cyclization.

The causality behind this strategy is rooted in terpene chemistry. The biosynthesis of furanoid monoterpenes often involves the epoxidation of a double bond followed by an intramolecular cyclization.[7] This process can be mimicked in the lab using an acid catalyst to protonate the trisubstituted double bond of linalool, generating a tertiary carbocation that is subsequently attacked by the hydroxyl group to form the tetrahydrofuran ring. This reaction typically yields a diastereomeric mixture of furanoid and pyranoid oxides.[8][9] For the synthesis of the target dehydroxylinalool oxides, a subsequent deoxygenation step or a direct cyclization of a linalool derivative would be required.

Experimental Protocol: Synthesis of Diastereomeric Mixture

-

Reaction Setup: To a solution of (R)- or (S)-linalool (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (PTSA).[10]

-

Reaction Execution: Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis- and trans-5-isopropenyl-2-methyl-2-vinyltetrahydrofuran, which can be further purified by flash column chromatography on silica gel.

High-Resolution Separation Methodologies

The separation of the four stereoisomers is a multi-step process that leverages the different physical properties of diastereomers and the specific interactions of enantiomers with a chiral environment.

Caption: Overall workflow from synthesis to isolated pure stereoisomers.

Protocol 1: Separation of Diastereomers

The cis and trans diastereomers can be separated using standard flash column chromatography due to their different polarities and steric profiles.

-

Column Preparation: Pack a glass column with silica gel, using a hexane/ethyl acetate solvent system as the eluent. The optimal solvent ratio should be determined beforehand using TLC.

-

Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

-

Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or GC to identify the separated cis and trans racemates.

Protocol 2: Enantioseparation via Chiral Chromatography

The separation of the enantiomers within each racemic diastereomer pair requires a chiral stationary phase (CSP). Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective.[11] The choice of method depends on the required scale and the thermal stability of the compounds.

-

Column Selection:

-

For GC: A cyclodextrin-based capillary column, such as one coated with a derivative of β-cyclodextrin, is highly effective for separating volatile furan derivatives.[11]

-

For HPLC: A column packed with a cellulose- or amylose-based CSP, such as tris(3,5-dimethylphenylcarbamate) derivatives, is a robust choice.[11]

-

-

Method Development (HPLC Example):

-

Mobile Phase: Start with a non-polar mobile phase, such as a mixture of hexane and isopropanol.

-

Optimization: Inject the racemic mixture (e.g., the isolated cis-racemate) and adjust the isopropanol percentage and flow rate to achieve baseline separation of the two enantiomeric peaks.

-

-

Preparative Separation: Once the analytical method is optimized, scale up to a preparative or semi-preparative column to isolate multi-milligram to gram quantities of each pure enantiomer.

Unambiguous Characterization and Quality Control

The identity, purity, and stereochemistry of each isolated isomer must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between diastereomers. The different spatial arrangement of substituents in cis and trans isomers leads to distinct chemical shifts and coupling constants, particularly for the protons on and adjacent to the tetrahydrofuran ring. ¹³C NMR spectra are also valuable for confirming the carbon skeleton.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the isolated isomers and to confirm their molecular weight (152.23 g/mol ).[2] The fragmentation pattern in the mass spectrum provides structural information that can help confirm the identity of the compound. While all four isomers will have nearly identical mass spectra, their retention times will differ, especially on a chiral column.

Chiral Gas Chromatography (Chiral GC)

Chiral GC is the definitive method for assessing enantiomeric purity. By using a chiral stationary phase, the four stereoisomers can be resolved into four distinct peaks. The Kovats retention index, a measure of retention time relative to n-alkanes, is a key parameter for identification.

Table 1: Representative Chromatographic Data for Stereoisomers

| Stereoisomer | Configuration | Expected Elution Order | Kovats Retention Index (Semi-standard non-polar) |

| 1 | trans-(2R,5R) | 1 | ~971 - 983[6] |

| 2 | trans-(2S,5S) | 2 | ~971 - 983[6] |

| 3 | cis-(2R,5S) | 3 | ~997 - 1021[1][6] |

| 4 | cis-(2S,5R) | 4 | ~997 - 1021[1][6] |

| Note: The exact elution order of enantiomers (e.g., 1 vs. 2) depends on the specific chiral column used. Data is based on reported values for mixtures and related isomers.[1][6] |

Conclusion and Future Outlook

The successful isolation and characterization of the four stereoisomers of 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran are essential for understanding their structure-activity relationships. The methodologies outlined in this guide, which leverage biomimetic synthesis and high-resolution chiral chromatography, provide a robust framework for researchers in natural product chemistry, flavor science, and asymmetric synthesis. Future research will likely focus on elucidating the specific sensory and biological activities of each pure stereoisomer, paving the way for their targeted application in various fields.

References

-

G. D’Abrosca, A. Scognamiglio, M. DellaGreca, “A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide,” Chemistry, 2021. [Online]. Available: [Link]

-

G. D’Abrosca, A. Scognamiglio, M. DellaGreca, “A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide,” ResearchGate, 2021. [Online]. Available: [Link]

-

G. D’Abrosca, A. Scognamiglio, M. DellaGreca, “Experimental procedure for the preparation of all the isomeric forms of linalool oxide starting from (R)- and (S)-linalool,” ResearchGate, 2021. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “PubChem Compound Summary for CID 61665, Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran,” PubChem. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “PubChem Compound Summary for CID 21576892, cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

-

Wikipedia, “Rosefuran,” Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

-

National Institute of Standards and Technology, “(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran,” NIST Chemistry WebBook. [Online]. Available: [Link]

-

The Good Scents Company, “rosefuran,” thegoodscentscompany.com. [Online]. Available: [Link]

-

R. L. C. Drew, T. M. Clerke, R. A. Beatson, S. M. D. J. C. Sutton, “The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species,” ResearchGate, 2008. [Online]. Available: [Link]

-

National Institute of Standards and Technology, “(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran,” NIST Chemistry WebBook. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “PubChem Compound Summary for CID 6429213, trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

-

Y. Ju, T. T. T. T. Do, H. T. T. T. Nguyen, “Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases,” PubMed, 2000. [Online]. Available: [Link]

-

Cheméo, “Chemical Properties of Rose furan (CAS 15186-51-3),” chemeo.com. [Online]. Available: [Link]

-

National Institute of Standards and Technology, “5-Ethyl-2-methyl-2-vinyltetrahydrofuran,” NIST Chemistry WebBook. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “PubChem Compound Summary for CID 13679-86-2, 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “PubChem Compound Summary for CID 21576893, (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

Sources

- 1. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | C10H16O | CID 61665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | C10H16O | CID 21576892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran [webbook.nist.gov]

- 5. (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran [webbook.nist.gov]

- 6. trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | C10H16O | CID 6429213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Furanoid Linalool Oxides

Introduction

Furanoid linalool oxides are naturally occurring monoterpenoids found in a variety of essential oils, contributing to the characteristic floral and tea-like aromas of many plants.[1][2] These oxidized derivatives of linalool exist as distinct stereoisomers, primarily the cis- and trans-furanoid forms.[3] Beyond their olfactory contributions, furanoid linalool oxides are gaining significant attention within the scientific community for their diverse and potent biological activities.[1][4] This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms, summarizing key quantitative data, and presenting detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biotechnological potential of these fascinating compounds.

Core Biological Activities of Furanoid Linalool Oxides

Furanoid linalool oxides exhibit a broad spectrum of biological effects, with the most extensively studied being their antimicrobial, anti-inflammatory, and insecticidal properties. The stereochemistry of these molecules often plays a crucial role in their efficacy.

Antimicrobial and Antifungal Activity

Furanoid linalool oxides have demonstrated significant activity against a range of microbial and fungal pathogens.[1]

Key Findings:

-

Racemic mixtures of both trans- and cis-furanoid linalool oxides have shown potent antifungal activity against Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum.[4][5]

-

Interestingly, the separation of the enantiomers of furanoid linalool oxide resulted in a decrease in antifungal activity, suggesting a synergistic effect within the racemic mixture.[4][6]

-

While specific data on antibacterial activity is less abundant, furanoid linalool oxides are recognized as volatile compounds with general antimicrobial properties.[1]

Mechanism of Action: The precise antimicrobial mechanisms of furanoid linalool oxides are not fully elucidated. However, drawing parallels with their precursor, linalool, it is hypothesized that their action involves the disruption of microbial cell membrane integrity.[4] Linalool has been shown to alter the fluidity of cell membranes by increasing the content of saturated and unsaturated fatty acids, which could be a plausible mechanism for the oxides as well.[7]

Anti-inflammatory Properties

Furanoid linalool oxides are noted for their anti-inflammatory potential, an area of growing research interest.[1]

Key Findings:

-

Direct studies on the anti-inflammatory effects of isolated furanoid linalool oxides are emerging. However, much of the current understanding is inferred from the well-documented anti-inflammatory properties of linalool.[7][8][9]

-

Linalool has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]

Hypothesized Signaling Pathway: While the specific signaling pathways for furanoid linalool oxides are still under investigation, it is plausible that they act through mechanisms similar to linalool.[1] Linalool is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2/HO-1 pathway.[4] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of inflammatory mediators.

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

Insecticidal and Antitermitic Activity

Furanoid linalool oxides have demonstrated potent insecticidal properties, particularly against termites.[1]

Key Findings:

-

The antitermitic activities of linalool oxides are highly dependent on their stereostructure.[5][6]

-

(2R,5R)-trans-linalool oxide has been identified as the most potent termiticidal agent against the termite species Reticulitermes speratus.[5][6][10]

Quantitative Data Summary

While comprehensive comparative data is still emerging, existing research provides valuable quantitative insights into the biological efficacy of furanoid linalool oxides.

Table 1: Comparative Biological Activities of Furanoid Linalool Oxide Isomers

| Biological Activity | Compound/Isomer | Target Organism/Cell Line | Observed Effect/Metric | Source |

| Antifungal | Racemic trans- & cis-Furanoid Linalool Oxide | Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum | Potent antifungal activity at 10 µg/cm² | [4] |

| Enantiopure Furanoid Linalool Oxides | P. citrinum, R. oryzae, C. globosum | Decreased activity compared to racemate | [4] | |

| Antitermitic | (2R,5R)-trans-Furanoid Linalool Oxide | Reticulitermes speratus | Strongest termiticidal activity among tested oxides | [1][6] |

| Cytotoxicity | Furanoid Linalool Oxide | Crl:CD(SD) rats (in vivo) | NOAEL: 80 mg/kg body weight/day | [11][12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the biological activities of furanoid linalool oxides.

Antifungal Activity Assay (Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of furanoid linalool oxides against various fungal strains.[1]

Materials:

-

Fungal Strains: Cultures of relevant fungal species (e.g., Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum).[1]

-

Media: Suitable liquid broth (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).[1]

-

Furanoid linalool oxide isomers.

-

Solvent (e.g., Dimethyl sulfoxide - DMSO).

-

96-well microplates.

-

Positive control antifungal agent (e.g., itraconazole).

-

Negative control (broth with DMSO).

Procedure:

-

Sample Preparation: Dissolve the furanoid linalool oxide isomers in DMSO. Perform serial dilutions in the broth medium within a 96-well microplate.[1]

-

Inoculation: Inoculate each well with a standardized suspension of fungal spores.[1]

-

Incubation: Incubate the microplates at an appropriate temperature and duration for the specific fungal strain.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Caption: Workflow for Antifungal Microdilution Assay.

Antitermitic Activity Bioassay (Filter Paper Method)

This protocol is based on methods used to evaluate the termiticidal activity of linalool oxides against Reticulitermes speratus.[1]

Materials:

-

Test Organism: Worker termites of Reticulitermes speratus.[1]

-

Furanoid linalool oxide isomers.

-

Solvent (e.g., acetone).

-

Filter paper discs.

-

Petri dishes.

Procedure:

-

Sample Preparation: Dissolve the furanoid linalool oxide isomers in acetone to prepare a range of concentrations.[1]

-

Filter Paper Treatment: Treat a filter paper disc with a specific volume of the test solution and allow the solvent to evaporate.[1]

-

Bioassay Setup: Place the treated filter paper in a Petri dish and introduce a set number of worker termites.

-

Incubation: Maintain the Petri dishes in the dark at a controlled temperature and humidity.

-

Data Collection: Record termite mortality at regular intervals.

-

Data Analysis: Calculate lethal concentration (e.g., LC50) values to compare the toxicity of the different isomers.[1]

Future Directions and Drug Development Potential

The diverse biological activities of furanoid linalool oxides present exciting opportunities for drug development. Their potent antifungal and insecticidal properties suggest applications in agriculture and as novel therapeutic agents. The anti-inflammatory potential warrants further investigation for the development of treatments for inflammatory conditions. However, more research is needed to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety in vivo.[13] A 13-week subchronic toxicity study in rats established a no-observed-adverse-effect level (NOAEL) of 80 mg/kg body weight/day for furanoid linalool oxide, providing a foundational safety benchmark.[11][12]

Conclusion

Furanoid linalool oxides are a promising class of natural compounds with a range of significant biological activities. Their stereochemistry plays a critical role in their efficacy, particularly in their antitermitic and antifungal effects. While research into their full potential is ongoing, the existing data strongly supports their further investigation for applications in medicine, agriculture, and biotechnology. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of these versatile molecules.

References

- A Comparative Analysis of the Biological Activities of Furanoid vs. Pyranoid Linalool Oxides. Benchchem.

- A Comparative Analysis of the Bioactivity of Furanoid and Pyranoid Linalool Oxides. Benchchem.

- Natural Compounds in the Battle against Microorganisms—Linalool. PubMed Central - NIH. Published October 15, 2022.

- Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. ResearchGate.

- An In-depth Technical Guide to the Physicochemical Properties of Furanoid Linalool Oxide. Benchchem.

- A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats. PMC - NIH.

- trans-Linalool oxide (furanoid). NIST WebBook.

- Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. Taylor & Francis Online. Published November 29, 2021.

- Strategies for the selective synthesis of pyranoid over furanoid linalool oxide. Benchchem.

- A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats. PubMed. Published July 2, 2024.

- Antitermitic and antifungal properties of enantiopure linalool an... Ingenta Connect. Published January 2, 2022.

- Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation. PMC - NIH. Published May 28, 2025.

- Linalool Induces Reactive Oxygen Species Mediated Apoptosis in Human Oral Squamous Carcinoma Cells. Semantic Scholar.

- linalool oxide (furanoid), 60047-17-8. The Good Scents Company.

- A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI.

- Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. PubMed.

- Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. PubMed.

- The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species. ResearchGate. Published August 9, 2025.

- Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers. ResearchGate.

- Linalool and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models. MDPI.

- Pharmacokinetics of linalool and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats. ResearchGate. Published August 5, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-" molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Abstract

This technical guide provides a comprehensive exploration of the molecular weight of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, a significant monoterpene oxide found in various natural sources. Known by common synonyms such as Linalool Oxide (furanoid) and Anhydrolinalool oxide, this compound is of considerable interest to researchers in natural product chemistry, fragrance science, and drug development. This document details the theoretical calculation of its molecular weight, presents a validated experimental workflow for its determination using Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the interpretation of mass spectral data. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the analytical chemistry of this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The compound is systematically named Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-. However, it is frequently referenced in scientific literature and commercial databases by several synonyms. It is crucial to recognize these synonyms to conduct thorough literature reviews and source commercial standards. The compound's structure gives rise to stereoisomerism, resulting in distinct cis and trans isomers, which are assigned unique CAS Registry Numbers.

It is critical to distinguish this compound (C₁₀H₁₆O) from the structurally related but distinct "linalool oxides" which possess the molecular formula C₁₀H₁₈O₂ and contain an additional hydroxyl group.[1][2][3][4][5]

| Identifier | Value | Source(s) |

| IUPAC Name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | [6] |

| Molecular Formula | C₁₀H₁₆O | [6][7][8][9] |

| Common Synonyms | Anhydrolinalool oxide, Herboxide, Lime Oxide T, Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | [9][10] |

| CAS Registry Number (Generic) | 13679-86-2 | [6][9][11] |

| CAS Registry Number (trans-isomer) | 54750-70-8 | [6][7][12] |

| CAS Registry Number (cis-isomer) | 54750-69-5 | [8] |

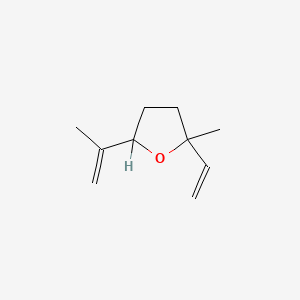

Structural Features

The molecule is a monoterpene oxide built upon a tetrahydrofuran core.[6] Key structural features include:

-

A saturated five-membered furan ring containing one oxygen atom.

-

Substituents at the C2 position: a methyl group and an ethenyl (vinyl) group.

-

A substituent at the C5 position: a 1-methylethenyl (isopropenyl) group.

-

Two chiral centers at C2 and C5, leading to the existence of four possible stereoisomers (cis and trans pairs of enantiomers).

These structural characteristics, particularly the presence of double bonds and the ether linkage, dictate the compound's chemical reactivity and its fragmentation patterns in mass spectrometry.

Theoretical Molecular Weight Calculation

Before any experimental verification, the molecular weight is calculated theoretically from the molecular formula using the atomic weights of its constituent elements. This provides a precise theoretical value against which experimental data can be validated.

Principle of Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Two distinct values are of primary importance in analytical chemistry:

-

Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of the isotopes for each element (e.g., ~12.011 for Carbon, ~1.008 for Hydrogen). This value is typically used in stoichiometry and bulk material calculations.

-

Monoisotopic Mass (MM): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). This value is paramount in mass spectrometry, as the instrument resolves individual ions based on their mass-to-charge ratio, and the most abundant isotopologue typically gives the most intense signal.

Calculated Values

Based on the molecular formula C₁₀H₁₆O , the theoretical weights are calculated as follows:

| Parameter | Calculation | Value | Source(s) |

| Average Molecular Weight | (10 × 12.011) + (16 × 1.008) + (1 × 15.999) | 152.237 g/mol | [6][7][10] |

| Monoisotopic Mass | (10 × 12.000000) + (16 × 1.007825) + (1 × 15.994915) | 152.120115 Da | [10][12] |

The slight variations in published molecular weights (e.g., 152.23 g/mol vs. 152.24 g/mol ) arise from the use of rounded atomic weights.[6][7] For high-accuracy work, the calculated monoisotopic mass is the definitive value for comparison with high-resolution mass spectrometry data.

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the molecular mass. For volatile and semi-volatile compounds like this furan derivative, Gas Chromatography (GC) is the ideal separation technique to couple with MS.

The GC-MS Workflow: A Self-Validating System

The power of GC-MS lies in its two-dimensional data output: retention time from the GC and the mass spectrum from the MS. A pure compound should yield a single chromatographic peak at a specific retention time, and the mass spectrum from this peak should be consistent and identifiable. This coupling provides a self-validating system: the GC isolates the analyte, and the MS confirms its identity and molecular weight.

Caption: Workflow for Molecular Weight Determination by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for analyzing volatile organic compounds. The choice of parameters, such as the temperature program, is critical for achieving good separation of the analyte from the solvent and any impurities.

-

Standard Preparation:

-

Accurately weigh ~10 mg of the reference standard for Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-.

-

Dissolve in 10 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a working standard of approximately 10 µg/mL. The causality here is to ensure the concentration is high enough for detection but low enough to avoid column overloading and detector saturation.

-

-

GC Parameters (Example):

-

System: Agilent 7890B GC with 5977A MS.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This column is chosen for its excellent separation of non-polar to semi-polar compounds.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Splitless mode (for high sensitivity) or Split mode (e.g., 50:1 for higher concentrations). Inlet temperature: 250°C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Hold at 240°C for 5 minutes. This program ensures volatile solvents elute first, followed by the analyte, and finally cleans the column of less volatile components.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns, allowing for comparison with established spectral libraries (e.g., NIST).

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300. This range is selected to be wide enough to observe the molecular ion (m/z 152) and its key fragments, while excluding low-mass noise from the solvent or air.

-

Interpretation of the Mass Spectrum

The resulting mass spectrum provides a fingerprint of the molecule. For Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, the key features to analyze are:

-

The Molecular Ion (M⁺) Peak: The primary goal is to identify the peak corresponding to the intact molecule that has lost one electron. For this compound, the molecular ion peak will appear at m/z 152 . Its presence confirms the molecular weight of the compound eluted at that specific retention time.

-

Isotopic Peaks: Due to the natural abundance of ¹³C, a small peak at M+1 (m/z 153) will be visible. The expected relative abundance of this peak for a C₁₀ compound is approximately 11% (10 x 1.1%) of the M⁺ peak, providing further confirmation of the elemental formula.

-

Fragmentation Pattern: The 70 eV ionization energy is high enough to cause the molecular ion to fragment in a predictable way. While a detailed fragmentation analysis is beyond the scope of this guide, common fragments for such structures would arise from the loss of alkyl or alkenyl groups, or ring-opening mechanisms. These fragments provide structural confirmation when compared against a reference library like NIST.

Advanced Considerations

For drug development and regulatory submissions, more than just the nominal molecular weight is often required.

High-Resolution Mass Spectrometry (HRMS)

While standard GC-MS confirms the nominal mass (152), it cannot distinguish between different elemental formulas that have the same nominal mass. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass to several decimal places.

-

Causality: The purpose of HRMS is to provide an unambiguous confirmation of the elemental formula. By measuring the mass of the molecular ion with high precision (e.g., 152.1205 ± 0.0005 Da), the result can be compared to the theoretical monoisotopic mass (152.120115 Da). A match within a narrow tolerance (typically < 5 ppm) provides definitive proof of the C₁₀H₁₆O formula.

Differentiating Stereoisomers

Standard mass spectrometry cannot differentiate between stereoisomers (e.g., cis vs. trans) because they have the identical mass and produce identical fragmentation patterns. However, they can often be separated chromatographically.

-

Methodology: Using a suitable chiral GC column or by optimizing the temperature program on a standard column, the cis and trans isomers may elute at different retention times.[6] They will both show a molecular ion at m/z 152, but their separation and identification would rely on comparing their retention times to those of certified cis and trans reference standards.

Conclusion

The molecular weight of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is theoretically calculated to be 152.237 g/mol (average) and 152.120115 Da (monoisotopic). Experimental verification is robustly achieved using Gas Chromatography-Mass Spectrometry, where the molecular ion peak is observed at m/z 152. For unambiguous confirmation of the elemental formula, High-Resolution Mass Spectrometry is the preferred method. This guide provides the foundational knowledge and a validated experimental framework for scientists to accurately determine and confirm the molecular weight of this important natural product.

References

-

NIST. Linalool oxide-I (furanoid). NIST Chemistry WebBook. [Link]

-

PubChem. Linalool, oxide | C10H18O2 | CID 22310. [Link]

-

The Good Scents Company. linalool oxide (furanoid), 60047-17-8. [Link]

-

PubChem. Linalool oxide, cis- | C10H18O2 | CID 6428573. [Link]

-

NIST. Linalool oxide. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, trans- | C10H18O2 | CID 6432254. [Link]

-

PubChem. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | C10H16O | CID 61665. [Link]

-

Cheméo. 2-Furanmethanol, 5-ethenyltetrahydro-«alpha»,5-dimethyl- (CAS 104188-13-8). [Link]

-

PubChem. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. [Link]

-

NIST. (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST Chemistry WebBook. [Link]

Sources

- 1. Linalool oxide-I (furanoid) [webbook.nist.gov]

- 2. Linalool, oxide | C10H18O2 | CID 22310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. linalool oxide (furanoid), 60047-17-8 [thegoodscentscompany.com]

- 4. Linalool oxide, cis- | C10H18O2 | CID 6428573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Linalool oxide [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 13679-86-2 [smolecule.com]

- 8. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, cis- | 54750-69-5 [chemnet.com]

- 9. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | C10H16O | CID 61665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- [mail.sobekbio.com]

- 12. (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran [webbook.nist.gov]

Anhydrolinalool oxide spectral data

An In-Depth Technical Guide to the Spectral Analysis of Anhydrolinalool Oxide

Introduction

Anhydrolinalool oxide (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a furanoid monoterpene notable for its presence in various essential oils and its use as a fragrance and flavoring agent.[1][2] Also known by synonyms such as Herboxide and dehydroxylinalool oxide, this compound exists as cis and trans stereoisomers.[3][4][5] Its chemical structure, characterized by a tetrahydrofuran ring substituted with a methyl and a vinyl group at one position, and an isopropenyl group at another, dictates its unique spectral properties.[2] Accurate structural elucidation and purity assessment of anhydrolinalool oxide are critically dependent on the integrated application of various spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed examination of the spectral data associated with anhydrolinalool oxide, offering both reported experimental data and theoretically predicted values to aid researchers in its identification and characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a fundamental technique for determining the molecular weight and fragmentation pattern of volatile compounds like anhydrolinalool oxide. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural clues.

Fragmentation Pattern Analysis

Upon electron impact, the anhydrolinalool oxide molecule (M) is ionized to form a molecular ion (M⁺•) with a theoretical m/z (mass-to-charge ratio) of 152. The M⁺• is energetically unstable and undergoes fragmentation through various pathways, primarily driven by the stability of the resulting carbocations and radicals.[6] The fragmentation of cyclic ethers is often initiated by cleavage alpha to the oxygen atom.[7]

Experimental GC-MS data for trans-anhydrolinalool oxide reveals a characteristic fragmentation pattern.[8] The proposed fragmentation pathways are initiated by the cleavage of the bonds adjacent to the tetrahydrofuran ring's oxygen atom, leading to the formation of stable, resonance-delocalized fragments.

Table 1: Key Mass Fragments for trans-Anhydrolinalool Oxide

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 152 | Low | [C₁₀H₁₆O]⁺• (Molecular Ion) |

| 137 | Moderate | [M - CH₃]⁺ |

| 68 | High | [C₅H₈]⁺• (Isoprene radical cation) |

| 67 | 100 (Base Peak) | [C₅Hⲇ]⁺ (Isopropenyl cation derivative) |

| 55 | 63.71 | [C₄H₇]⁺ |

| 43 | 68.96 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 39 | 49.07 | [C₃H₃]⁺ |

| Data sourced from PubChem CID 6429213.[8] |

The base peak at m/z 67 is particularly diagnostic and likely arises from the cleavage of the tetrahydrofuran ring, leading to a stable C₅H₇⁺ species. The peak at m/z 68 corresponds to the isoprene radical cation, a common fragment in terpenoid compounds.

Visualization: Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of anhydrolinalool oxide.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a dilute solution of the anhydrolinalool oxide sample (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a suitable temperature program, for instance, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 240°C. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with electrons at a standard energy of 70 eV.

-